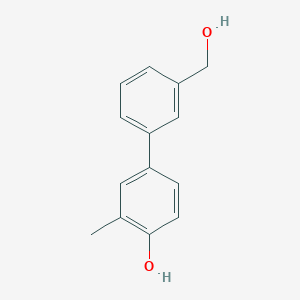

4-(3-HYDROXYMETHYLPHENYL)-2-METHYLPHENOL

Description

Contextualization within Biphenyl (B1667301) and Phenolic Chemistry

Biphenyls consist of two phenyl rings linked by a single carbon-carbon bond. This structural motif is the backbone for a wide range of important materials, including liquid crystals, and is present in numerous biologically active compounds. tcichemicals.com The chemistry of biphenyls is rich and varied, with reactions such as electrophilic substitution being fundamental to their functionalization. nih.gov The inherent twist angle between the two rings can lead to atropisomerism in substituted derivatives, a form of stereoisomerism that is crucial in the design of chiral ligands and catalysts for asymmetric synthesis. rsc.org

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of organic chemistry. The hydroxyl group significantly influences the reactivity of the aromatic ring, activating it towards electrophilic substitution, primarily at the ortho and para positions. rsc.org This class of compounds is of immense interest due to their antioxidant properties and their role as precursors in the synthesis of polymers and pharmaceuticals.

Significance of Hydroxymethylated Phenolic Compounds in Academic Research

The introduction of a hydroxymethyl group (-CH₂OH) onto a phenolic ring is a key chemical transformation known as hydroxymethylation. nih.gov This functional group can alter the physicochemical properties of the parent molecule, often increasing its hydrophilicity. tamu.edu Moreover, the hydroxymethyl group is a versatile synthetic handle, allowing for further chemical modifications. It can be oxidized to an aldehyde or carboxylic acid, or it can participate in esterification and etherification reactions.

In the context of drug discovery and development, hydroxymethylation can be a strategic approach to enhance the pharmacokinetic and pharmacodynamic properties of a lead compound. tamu.edu Hydroxymethyl derivatives can act as prodrugs, which are converted into the active form in vivo. tamu.edu The presence of this group can also facilitate interactions with biological targets through hydrogen bonding. tamu.edu In materials science, hydroxymethylated phenols are fundamental building blocks for phenolic resins, such as Bakelite, produced through the reaction of phenol (B47542) with formaldehyde (B43269). rsc.org

While no specific research findings are publicly available for 4-(3-hydroxymethylphenyl)-2-methylphenol, a plausible synthetic route can be proposed based on well-established synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between two aromatic rings, making it an ideal candidate for the synthesis of this biphenyl compound. libretexts.orgorganic-chemistry.org

This reaction would involve the palladium-catalyzed coupling of an aryl boronic acid (or a boronate ester) with an aryl halide in the presence of a base. libretexts.org For the synthesis of this compound, two potential pathways can be envisioned:

Pathway A: The coupling of (3-hydroxymethylphenyl)boronic acid with 4-bromo-2-methylphenol.

Pathway B: The coupling of (4-hydroxy-3-methylphenyl)boronic acid with (3-bromophenyl)methanol.

Both pathways are chemically sound and would lead to the desired product. The choice between them would likely depend on the commercial availability and stability of the starting materials.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₄O₂ |

| Molecular Weight | 214.26 g/mol |

| Boiling Point | 396.9 °C at 760 mmHg |

| Melting Point | 135-140 °C |

| LogP | 3.1 |

| pKa | 9.9 (phenolic OH) |

Note: The data in this table is based on computational predictions as no experimental data for this specific compound is available in public literature.

Proposed Reactants for Suzuki-Miyaura Synthesis (Pathway A)

| Reactant | Structure | Role |

| (3-hydroxymethylphenyl)boronic acid |  | Arylboronic acid |

| 4-bromo-2-methylphenol |  | Aryl halide |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 4.png) | Catalyst |

| Base (e.g., Na₂CO₃) |  | Base |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[3-(hydroxymethyl)phenyl]-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10-7-13(5-6-14(10)16)12-4-2-3-11(8-12)9-15/h2-8,15-16H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOAIRFSOLIFEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC(=C2)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30683724 | |

| Record name | 3'-(Hydroxymethyl)-3-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255637-61-6 | |

| Record name | 3'-(Hydroxymethyl)-3-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Isolation of 4 3 Hydroxymethylphenyl 2 Methylphenol

Natural Sources and Phytochemical Investigations

Despite comprehensive phytochemical investigations of various plant species, there is currently no scientific literature reporting the isolation of 4-(3-hydroxymethylphenyl)-2-methylphenol from any natural source.

Isolation from Mosla chinensis Maxim and Related Species

Mosla chinensis Maxim. is a plant known for its rich chemical diversity, and numerous studies have been conducted to identify its constituents. researchgate.netmdpi.com These investigations have successfully isolated and identified a wide array of compounds, primarily flavonoids, terpenoids, and phenolic acids. mdpi.com While the genus Mosla is a known source of various phenolic compounds, a thorough review of published phytochemical studies on Mosla chinensis Maxim and its related species did not yield any mention of this compound as a naturally occurring constituent. researchgate.netmdpi.com

Methodologies for Compound Extraction and Purification

As there are no reports of this compound being isolated from a natural source, there are no established methodologies for its extraction and purification from plant material. The methods described in the literature for Mosla chinensis are geared towards the extraction of other classes of compounds, such as essential oils, flavonoids, and other phenolic derivatives, and are therefore not applicable to the target compound. mdpi.com

Information regarding the spectroscopic characterization of this compound is not publicly available.

Extensive searches for experimental and theoretical data pertaining to the advanced structural elucidation and spectroscopic characterization of the chemical compound this compound have yielded no specific results. Despite employing targeted search strategies across a wide range of scientific databases and literature, no publications or spectral data collections containing the requested information were found.

The inquiry for detailed analysis, including one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy for this specific compound, did not return any relevant data. The search results consistently provided information for isomeric structures such as 4-(hydroxymethyl)-2-methylphenol (B101816) nih.gov or related but distinct chemical entities, none of which match the exact molecular structure of this compound.

Consequently, the generation of a scientifically accurate article adhering to the provided, detailed outline is not possible. The creation of the requested content, including data tables for NMR and HRMS, is contingent upon the availability of primary research data that has been experimentally determined and published. As this information does not appear to be in the public domain, the article cannot be constructed.

Advanced Structural Elucidation and Spectroscopic Characterization of 4 3 Hydroxymethylphenyl 2 Methylphenol

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a important technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-(3-hydroxymethylphenyl)-2-methylphenol, the IR spectrum would be expected to show characteristic absorption bands corresponding to its hydroxyl and aromatic functionalities.

The presence of two hydroxyl (-OH) groups, one phenolic and one benzylic, would give rise to a broad absorption band in the region of 3600-3200 cm⁻¹. This broadening is a result of intermolecular and potentially intramolecular hydrogen bonding. The specific position and shape of this band can provide insights into the nature and extent of these hydrogen bonding interactions.

Aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings typically produce a series of sharp bands between 1600 and 1450 cm⁻¹. The substitution pattern on the benzene (B151609) rings would influence the exact positions and intensities of these bands.

The C-O stretching vibrations of the phenolic and alcohol groups would be observed in the 1260-1000 cm⁻¹ region. The phenolic C-O stretch is typically found around 1260-1180 cm⁻¹, while the primary alcohol C-O stretch would appear near 1050 cm⁻¹. The methyl group (-CH₃) would exhibit characteristic C-H bending vibrations around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

Interactive Data Table: Expected Infrared Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H (hydroxyl) | 3600-3200 | Stretching |

| Aromatic C-H | 3100-3000 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| Methyl C-H | ~1450, ~1375 | Bending |

| Phenolic C-O | 1260-1180 | Stretching |

| Alcohol C-O | ~1050 | Stretching |

Electronic Absorption and Chiroptical Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the π → π* transitions of the two aromatic rings.

Similar to other phenolic compounds, it would likely exhibit two main absorption bands. The first, more intense band, corresponding to the primary aromatic absorption (E2-band), would be expected in the region of 200-220 nm. A second, less intense band (B-band), resulting from the benzenoid system, would likely appear around 270-280 nm. The presence of the hydroxyl and methyl substituents on the phenol (B47542) ring and the hydroxymethylphenyl group would cause a bathochromic (red) shift of these bands compared to unsubstituted benzene. The exact absorption maxima (λ_max) and molar absorptivities (ε) would be sensitive to the solvent used due to solvent-solute interactions.

Interactive Data Table: Expected UV-Vis Absorption Maxima

| Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π* (E2-band) | 200-220 | Aromatic Rings |

| π → π* (B-band) | 270-280 | Aromatic Rings |

Electronic Circular Dichroism (ECD) for Chiral Assessment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit any ECD signal.

However, if the molecule were to be placed in a chiral environment or if it were to form a complex with a chiral host, induced ECD signals could be observed. researchgate.netresearchgate.netnih.gov Furthermore, theoretical calculations, such as time-dependent density functional theory (TDDFT), are often employed to predict the ECD spectra of chiral molecules and can be used to correlate the observed spectrum with the absolute configuration of the molecule. researchgate.netrsc.org

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

A suitable single crystal of the compound would be grown and irradiated with X-rays. The resulting diffraction pattern would be analyzed to determine the electron density distribution within the crystal, from which the atomic positions can be deduced. This analysis would reveal the crystal system, space group, and the dimensions of the unit cell. The refinement of the crystal structure would yield a detailed molecular geometry.

Interactive Data Table: Hypothetical Crystallographic Data Summary

| Parameter | Value |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (Hypothetical Value) |

| b (Å) | (Hypothetical Value) |

| c (Å) | (Hypothetical Value) |

| α (°) | 90 |

| β (°) | (Hypothetical Value) |

| γ (°) | 90 |

| Volume (ų) | (Hypothetical Value) |

| Z | (Number of molecules per unit cell) |

Intermolecular and Intramolecular Hydrogen Bonding Interactions

The crystal structure of this compound would be significantly influenced by hydrogen bonding interactions. The presence of two hydroxyl groups allows for the formation of a network of intermolecular hydrogen bonds, where one molecule acts as a hydrogen bond donor and another as an acceptor. rsc.orgchemistryguru.com.sgyoutube.com These interactions play a crucial role in the packing of the molecules in the crystal lattice.

It is also possible that intramolecular hydrogen bonding could occur between the phenolic hydroxyl group and the oxygen of the hydroxymethyl group of the adjacent ring, depending on the rotational conformation of the molecule. chemicalpapers.comyoutube.com The detailed analysis of the crystal structure would reveal the specific hydrogen bonding motifs, including the donor-acceptor distances and angles, which dictate the supramolecular assembly of the compound in the solid state.

Interactive Data Table: Potential Hydrogen Bond Geometries

| Donor (D) | Acceptor (A) | D-H···A Angle (°) | D···A Distance (Å) | Type |

| O-H (Phenolic) | O (Hydroxymethyl) | (Hypothetical Value) | (Hypothetical Value) | Intermolecular |

| O-H (Hydroxymethyl) | O (Phenolic) | (Hypothetical Value) | (Hypothetical Value) | Intermolecular |

| O-H (Phenolic) | O (Hydroxymethyl) | (Hypothetical Value) | (Hypothetical Value) | Intramolecular |

Analysis of Tautomeric Forms in Solid State

The phenomenon of tautomerism, the chemical equilibrium between two or more interconverting constitutional isomers, is a critical area of study in structural chemistry. In the solid state, the tautomeric form of a molecule is often "locked" into a specific conformation due to the constraints of the crystal lattice and intermolecular interactions, primarily hydrogen bonding. The analysis of which tautomeric form of a compound like this compound exists in the solid phase provides crucial insights into its intrinsic electronic and steric properties, as well as the nature of its intermolecular interactions. The elucidation of these forms is typically accomplished through a combination of advanced spectroscopic and crystallographic techniques.

In the case of phenolic compounds, keto-enol tautomerism is a common consideration. For this compound, one could postulate the existence of a keto-tautomer, although the energetic favorability of the aromatic phenol form makes this unlikely to be the predominant species in the ground state without significant stabilizing factors within the crystal structure. The analysis, therefore, often focuses on confirming the phenolic form and characterizing its specific hydrogen bonding network and conformational orientation in the solid state.

The investigation into the solid-state structure of substituted phenols and related compounds relies heavily on single-crystal X-ray diffraction. nih.govscielo.org.zaresearchgate.net This technique provides definitive information on bond lengths, bond angles, and the three-dimensional arrangement of molecules within the crystal. For instance, the O-C bond length of the phenolic group can help confirm the tautomeric state, as a phenol C-O bond has a different length than a ketone C=O double bond. researchgate.net Furthermore, X-ray diffraction can precisely map the hydrogen bonding patterns, which are instrumental in stabilizing the observed tautomer. nih.govnih.gov

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is another powerful tool for characterizing tautomeric forms in crystalline and amorphous solids. nih.gov It is particularly useful when suitable single crystals for X-ray diffraction cannot be obtained. By measuring the chemical shifts of carbon and proton nuclei in the solid state, ssNMR can provide detailed information about the local chemical environment of each atom, allowing for the differentiation between tautomers. nih.govnih.gov

Fourier-Transform Infrared (FT-IR) spectroscopy complements these techniques by providing information about the vibrational modes of the molecule. agh.edu.pl The presence or absence of characteristic absorption bands, such as the O-H stretch of the phenol and alcohol groups, or a potential C=O stretch of a keto tautomer, can be used to identify the functional groups present in the solid sample and thus infer the tautomeric form. agh.edu.plnist.gov

Research Findings

While specific experimental data for the solid-state tautomeric analysis of this compound is not extensively published, findings for structurally related substituted phenols and biphenyl (B1667301) systems provide a strong basis for understanding its likely behavior. Research on similar phenolic compounds consistently shows that the phenol form is overwhelmingly favored in the solid state due to the stability of the aromatic system. researchgate.netresearchgate.net

X-ray Crystallography: A hypothetical crystallographic analysis of this compound would likely reveal a monoclinic or orthorhombic crystal system, which is common for such organic molecules. researchgate.net The key findings would be the precise bond lengths of the C-O bonds of the phenol and alcohol groups, and the dihedral angle between the two phenyl rings. The planarity or twisting of the biphenyl core is a key structural feature. nih.gov The analysis would also detail the hydrogen bond donors and acceptors, showing how the molecules link together in the crystal lattice. It is expected that the phenolic hydroxyl group and the hydroxymethyl group would both participate in extensive hydrogen bonding. nih.gov

Solid-State NMR (ssNMR) Spectroscopy: An ssNMR study would be expected to confirm the presence of a single tautomeric form in the solid state. The 13C ssNMR spectrum would show distinct resonances for the aromatic carbons, the methyl carbon, and the methylene (B1212753) carbon of the hydroxymethyl group. The chemical shift of the phenolic carbon (C-OH) would be characteristic of a phenol and not a keto-enol system. nih.gov High-resolution 1H ssNMR could further resolve the protons of the hydroxyl groups, providing insight into their involvement in hydrogen bonding. arxiv.org

FT-IR Spectroscopy: The FT-IR spectrum of solid this compound would be dominated by a broad absorption band in the high-frequency region (typically 3200-3600 cm-1), characteristic of the O-H stretching vibrations of the phenolic and alcohol groups involved in hydrogen bonding. agh.edu.pl The absence of a strong absorption band in the region of 1650-1750 cm-1 would further corroborate the absence of a significant population of a keto tautomer. agh.edu.pl

Data Tables

Below are interactive tables representing hypothetical, yet plausible, data from a solid-state analysis of this compound, based on typical values for similar compounds.

Table 1: Hypothetical X-ray Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.54 |

| b (Å) | 8.98 |

| c (Å) | 12.31 |

| β (°) | 98.5 |

| Volume (ų) | 1152.6 |

| Z | 4 |

| C-O (phenol) (Å) | 1.365 |

| C-O (alcohol) (Å) | 1.428 |

| Dihedral Angle (°) | 42.3 |

Table 2: Hypothetical Solid-State 13C NMR Chemical Shifts

| Carbon Atom | Chemical Shift (ppm) |

| C-OH (phenolic) | 155.2 |

| C-CH₂OH (aromatic) | 141.8 |

| C-CH₃ (aromatic) | 128.5 |

| CH (aromatic) | 115-130 |

| CH₂OH (benzylic) | 64.7 |

| CH₃ (methyl) | 16.1 |

Table 3: Hypothetical FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3350 | Strong, Broad |

| C-H Stretch (aromatic) | 3050 | Medium |

| C-H Stretch (aliphatic) | 2920 | Medium |

| C=C Stretch (aromatic) | 1610, 1500 | Strong, Sharp |

| C-O Stretch (phenol) | 1230 | Strong |

| C-O Stretch (alcohol) | 1040 | Strong |

Synthetic Methodologies and Chemical Transformations of 4 3 Hydroxymethylphenyl 2 Methylphenol

De Novo Synthesis of the Biphenyl (B1667301) Core

The construction of the biphenyl skeleton of 4-(3-hydroxymethylphenyl)-2-methylphenol is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Stille couplings are the most prevalent methods for this purpose, offering high yields and broad functional group tolerance. nih.govrsc.orgorgsyn.orgresearchgate.netorganic-chemistry.orglibretexts.orgwiley-vch.de

A plausible and efficient route involves the Suzuki-Miyaura coupling of a protected 3-methylphenol derivative with a suitable boronic acid or ester of a protected 3-hydroxy-methylbenzene. For instance, 4-bromo-3-methylphenol (B31395), which can be synthesized from m-cresol, serves as a key building block. chemicalbook.com The phenolic hydroxyl group would likely require protection prior to the coupling reaction to prevent side reactions.

The coupling partner could be (3-(hydroxymethyl)phenyl)boronic acid or its pinacol (B44631) ester. gre.ac.uk The reaction is typically catalyzed by a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OH)₂, in the presence of a base like potassium phosphate. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reaction for Biphenyl Synthesis

| Coupling Partner A | Coupling Partner B | Catalyst | Base | Solvent | Yield | Reference |

| 4-Bromo-3-methylphenol (protected) | (3-(Hydroxymethyl)phenyl)boronic acid | Pd(OH)₂ | K₃PO₄ | Toluene/Water | High | nih.gov |

| 4-Iodo-2-methylphenol (protected) | (3-(Hydroxymethyl)phenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | Good | rsc.org |

The Stille coupling offers an alternative approach, reacting an organotin compound with an organohalide. orgsyn.orglibretexts.org For example, a protected 4-halo-3-methylphenol could be coupled with a trialkyltin derivative of 3-hydroxymethylbenzene. While effective, the toxicity of organotin reagents makes the Suzuki-Miyaura coupling a more common choice in many applications. organic-chemistry.org

Introduction of Hydroxymethyl and Methyl Substituents

The introduction of the hydroxymethyl and methyl groups can be achieved either before or after the formation of the biphenyl core. When introduced after the biphenyl core is formed, regioselectivity becomes a critical consideration.

Formaldehyde-Mediated Hydroxymethylation Reactions

Direct hydroxymethylation of a pre-formed 2-methylbiphenyl-4-ol is a potential route to introduce the hydroxymethyl group. This reaction typically involves the use of formaldehyde (B43269) in the presence of a base or acid catalyst. However, controlling the position of hydroxymethylation can be challenging, as both ortho and para positions to the hydroxyl group are activated.

To achieve regioselectivity, specialized catalysts or directing groups can be employed. For instance, the use of chelating metals like titanium in conjunction with formaldehyde has been shown to favor ortho-hydroxymethylation of phenols. iitm.ac.inresearchgate.net This approach could potentially be adapted to direct the hydroxymethyl group to the desired position on the phenolic ring of a biphenyl precursor.

Reduction of Carboxyl or Aldehyde Precursors to Hydroxymethyl Groups

A more controlled and widely applicable method for introducing the hydroxymethyl group is through the reduction of a corresponding carboxylic acid or aldehyde. This strategy involves the synthesis of a biphenyl precursor bearing a carboxyl or formyl group at the desired position, followed by reduction.

For example, a Suzuki-Miyaura coupling between a protected 4-bromo-3-methylphenol and 3-carboxyphenylboronic acid would yield 4-(3-carboxyphenyl)-2-methylphenol (B1463789) (after deprotection). nih.gov The carboxylic acid can then be selectively reduced to the hydroxymethyl group using reagents such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂). google.com These reagents are known to reduce carboxylic acids in the presence of other reducible functional groups like phenols.

Alternatively, a biphenyl precursor with a formyl group, such as 4-(3-formylphenyl)-2-methylphenol (B581557), can be synthesized. researchgate.net The aldehyde can then be reduced to the hydroxymethyl group using milder reducing agents like sodium borohydride (B1222165) (NaBH₄). nih.gov This method is often preferred due to its high chemoselectivity and operational simplicity.

Table 2: Reduction of Precursors to a Hydroxymethyl Group

| Precursor | Reducing Agent | Solvent | Key Features | Reference |

| 4-(3-Carboxyphenyl)-2-methylphenol | Borane-dimethyl sulfide complex (BH₃·SMe₂) | Tetrahydrofuran (THF) | Direct reduction of carboxylic acid. | google.com |

| 4-(3-Formylphenyl)-2-methylphenol | Sodium borohydride (NaBH₄) | Methanol | Mild and selective for aldehydes. | nih.gov |

Regioselective Functionalization Strategies

Achieving the specific substitution pattern of this compound relies heavily on regioselective functionalization strategies. The use of directing groups in C-H activation reactions has emerged as a powerful tool for controlling the position of functionalization on aromatic rings. researchgate.net

For instance, a nitrile group can direct meta-C-H functionalization of biphenyl derivatives. escholarship.orgnih.gov A synthetic approach could involve a biphenylnitrile intermediate, where the nitrile group is later converted to a hydroxymethyl group. This strategy allows for precise control over the introduction of substituents at positions that are not easily accessible through classical electrophilic aromatic substitution reactions.

Furthermore, the inherent directing effects of the substituents on the individual aromatic rings can be exploited. In 3-methylphenol (m-cresol), the hydroxyl group is an ortho, para-director, while the methyl group is a weaker ortho, para-director. This allows for some level of control during electrophilic substitution reactions, such as halogenation, to install a handle for cross-coupling. chemicalbook.com

Chemical Derivatization for Enhanced Utility

The functional groups of this compound, namely the phenolic hydroxyl and the benzylic hydroxyl, offer opportunities for further chemical modification to modulate its properties.

Esterification of Hydroxymethyl Groups

Selective esterification of the primary hydroxymethyl group in the presence of the more acidic phenolic hydroxyl group is a key transformation. This can be achieved through several methods that differentiate between the reactivity of the two hydroxyl groups.

One effective method involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), to activate a carboxylic acid. rsc.org Under these conditions, the less acidic primary alcohol is preferentially acylated over the phenol (B47542).

The Mitsunobu reaction provides another route for the chemoselective esterification of the hydroxymethyl group. researchgate.net This reaction typically involves the use of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (TPP) to activate the alcohol for nucleophilic attack by a carboxylic acid.

Alternatively, the phenolic hydroxyl group can be temporarily protected, for example, as a benzyl (B1604629) ether, allowing for the straightforward esterification of the hydroxymethyl group. google.com Subsequent deprotection of the phenol would then yield the desired ester derivative.

Table 3: Methods for Selective Esterification of the Hydroxymethyl Group

| Reagent System | Reaction Type | Selectivity | Reference |

| Carboxylic acid, DCC/EDC | Carbodiimide-mediated coupling | Favors primary alcohol over phenol | rsc.org |

| Carboxylic acid, DEAD/TPP | Mitsunobu reaction | Chemoselective for the alcohol | researchgate.net |

| Protection (e.g., benzylation), then esterification, followed by deprotection | Protection-deprotection strategy | High selectivity through functional group masking | google.com |

Etherification of Phenolic Hydroxyl Groups

The etherification of the phenolic hydroxyl group in this compound can be selectively achieved while preserving the benzylic alcohol functionality. The Williamson ether synthesis is a common and effective method for this transformation. ambeed.com This reaction involves the deprotonation of the more acidic phenolic hydroxyl group to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. ambeed.com

The selectivity of this reaction is based on the significant difference in acidity between the phenolic proton and the alcoholic proton. The use of a suitable base ensures the preferential formation of the phenoxide.

A proposed reaction scheme for the etherification of this compound is presented below:

Reaction Scheme:

Where R is an alkyl group and X is a halide.

| Reagent/Condition | Purpose | Expected Outcome |

| Base (e.g., NaH, K₂CO₃) | Deprotonation of the phenolic hydroxyl group. | Selective formation of the sodium or potassium phenoxide. |

| Alkyl Halide (e.g., CH₃I, C₂H₅Br) | Alkylating agent. | Introduction of the corresponding alkyl group onto the phenolic oxygen. |

| Solvent (e.g., DMF, Acetone) | Provides a suitable medium for the reaction. | Facilitates the dissolution of reactants and progression of the reaction. |

This selective etherification highlights the utility of fundamental organic chemistry principles in modifying complex molecules.

Oxidation Reactions of Benzylic Alcohols

The benzylic alcohol of this compound can be selectively oxidized to the corresponding aldehyde or carboxylic acid without affecting the phenolic hydroxyl group. The choice of oxidizing agent and reaction conditions is crucial for achieving this selectivity.

Mild oxidizing agents are generally employed to prevent over-oxidation or reaction with the electron-rich phenol ring. A variety of methods are available for the selective oxidation of benzylic alcohols. nih.govresearchgate.net For instance, photochemical methods using catalysts like Eosin Y with molecular oxygen as the oxidant provide a green and efficient route to aldehydes and ketones. organic-chemistry.org Another approach involves the use of benzeneseleninic anhydride (B1165640) in the presence of tert-butyl hydroperoxide, which is effective for the selective oxidation of alcohols at the benzylic position. nih.gov

A general scheme for the selective oxidation of the benzylic alcohol is as follows:

Reaction Scheme:

| Oxidizing Agent | Product | Reference |

| Eosin Y, O₂, Blue LED | Aldehyde | organic-chemistry.org |

| Benzeneseleninic anhydride, t-BuOOH | Aldehyde/Carboxylic Acid | nih.gov |

| MnO₂ | Aldehyde | |

| PCC (Pyridinium chlorochromate) | Aldehyde |

The resulting products, 4-(3-formylphenyl)-2-methylphenol and 4-(3-carboxyphenyl)-2-methylphenol, are valuable intermediates for further synthetic elaborations.

Preparation of Spectroscopic Derivatives

For the purpose of structural elucidation and analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, it is often necessary to convert the hydroxyl groups of this compound into less polar and more volatile derivatives. libretexts.orgresearchgate.net Common derivatization reactions include acylation and silylation. libretexts.orgwikipedia.org

Acylation, typically through esterification with an acyl chloride or anhydride in the presence of a base, can convert both the phenolic and benzylic hydroxyls into their corresponding esters. libretexts.org Silylation, using reagents like trimethylsilyl (B98337) chloride (TMSCl) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another widely used method to form silyl (B83357) ethers, which are often more volatile and thermally stable. researchgate.netwikipedia.orgmdpi.comorganic-chemistry.org

The choice of derivatizing agent and reaction conditions can allow for either mono- or di-derivatization, depending on the desired analytical outcome.

| Derivatization Method | Reagent | Derivative Formed | Analytical Technique |

| Acylation | Acetic Anhydride, Pyridine | Acetate Ester | GC-MS, NMR |

| Silylation | BSTFA, TMCS | Trimethylsilyl Ether | GC-MS |

These derivatization strategies are essential tools for the comprehensive spectroscopic characterization of this compound and its reaction products. nih.gov

Reactivity and Reaction Mechanisms of 4 3 Hydroxymethylphenyl 2 Methylphenol

Intramolecular Electronic and Steric Effects

The electronic character of 4-(3-hydroxymethylphenyl)-2-methylphenol is a composite of the effects exerted by its three key substituents: a hydroxyl group, a methyl group, and a hydroxymethyl group, distributed across two phenyl rings.

On the first phenyl ring, the hydroxyl (-OH) group at position 1 and the methyl (-CH₃) group at position 2 are both electron-donating groups (EDGs). libretexts.orglibretexts.org The hydroxyl group exerts a strong activating effect primarily through resonance (a +R effect), where its lone pairs of electrons are delocalized into the aromatic π-system. quora.commakingmolecules.com This significantly increases the electron density of the ring, particularly at the ortho and para positions relative to the hydroxyl group. libretexts.orgmakingmolecules.com The methyl group, while also an activator, operates through a weaker inductive effect (+I effect) and hyperconjugation, donating electron density through the sigma bond framework. libretexts.org The combined influence of these two activating groups renders this ring highly susceptible to electrophilic attack.

The second phenyl ring is substituted with a hydroxymethyl (-CH₂OH) group at the meta position relative to the point of attachment to the first ring. The hydroxymethyl group is generally considered to be weakly deactivating due to the electron-withdrawing inductive effect (-I effect) of the oxygen atom. However, this effect is somewhat mitigated by the insulating CH₂ spacer. Unlike a hydroxyl group directly attached to the ring, the hydroxymethyl group cannot participate in resonance donation to the ring.

Steric effects also play a crucial role in the molecule's reactivity. The methyl group ortho to the hydroxyl group provides steric hindrance, which can influence the approach of reagents to the adjacent positions. stackexchange.com Furthermore, the biphenyl (B1667301) system itself is subject to steric strain that dictates the dihedral angle between the two phenyl rings. The presence of substituents on the rings, particularly in the ortho positions of the biphenyl linkage, can restrict rotation around the central carbon-carbon single bond, leading to a non-planar conformation. acs.orgnih.govlibretexts.orgic.ac.ukslideshare.net This torsional angle affects the degree of π-conjugation between the two rings.

| Substituent | Ring Position | Electronic Effect | Type |

| Hydroxyl (-OH) | 1 | Strong Electron Donating | +R, -I |

| Methyl (-CH₃) | 2 | Weak Electron Donating | +I, Hyperconjugation |

| Hydroxymethyl (-CH₂OH) | 3' | Weak Electron Withdrawing | -I |

Hydrogen Bonding Dynamics and Impact on Conformation

The presence of two hydroxyl groups—one phenolic and one benzylic—allows for a variety of intra- and intermolecular hydrogen bonding interactions. Hydrogen bonds are strong dipole-dipole interactions that occur when hydrogen is bonded to a highly electronegative atom like oxygen. youtube.com

Intramolecular hydrogen bonding could potentially occur between the phenolic hydroxyl group and the oxygen of the hydroxymethyl group, or vice versa, depending on the molecule's conformation. However, the flexibility of the biphenyl linkage and the relative positioning of the groups may make such interactions transient or conformationally dependent.

Intermolecular hydrogen bonding is expected to be a dominant force in the condensed phase. The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of extended networks in the solid state and in polar solvents. acs.org These interactions can significantly influence the molecule's physical properties, such as its melting point and solubility.

The conformation of this compound is a dynamic equilibrium. The dihedral angle between the two phenyl rings is a result of the balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric hindrance between the ortho substituents and the hydrogens on the adjacent ring. acs.orgnih.govlibretexts.orgic.ac.ukslideshare.net Hydrogen bonding can further influence the conformational preference. For instance, intermolecular hydrogen bonding in a solvent could stabilize conformations that might not be favored in the gas phase.

Potential Tautomeric Equilibria in Solution and Solid States

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. youtube.com For this compound, the phenolic moiety can theoretically exhibit keto-enol tautomerism. chemistrysteps.comlibretexts.orglibretexts.orgchemtube3d.com

The enol form (the phenol (B47542) itself) is overwhelmingly favored over its keto tautomers (cyclohexadienones). quora.com This is because the keto forms would disrupt the aromaticity of the benzene (B151609) ring, a significant loss of resonance stabilization energy (approximately 36 kcal/mol for benzene). quora.commasterorganicchemistry.com While the C=O bond in the keto form is stronger than the C=C bond in the enol form, this energetic gain is not sufficient to overcome the large destabilization from the loss of aromaticity. libretexts.orglibretexts.orgmasterorganicchemistry.com

Consequently, in both solution and solid states, this compound is expected to exist almost exclusively in its phenolic (enol) form. The equilibrium constant for the enolization of phenol is estimated to be around 10¹³, indicating that only a minuscule fraction of molecules are in the keto form at any given moment. quora.com The presence of other substituents on the ring system is not expected to significantly alter this strong thermodynamic preference for the aromatic enol form. It is important to note that tautomerism can be influenced by factors such as solvent and pH, and in some complex systems, tautomeric equilibria can be more finely balanced. nih.govresearchgate.netbeilstein-journals.org

| Tautomeric Form | Structural Features | Relative Stability |

| Enol (Phenolic) | Aromatic ring with -OH group | Highly Favored |

| Keto (Cyclohexadienone) | Non-aromatic ring with C=O and C=C bonds | Highly Unfavored |

Electrophilic Aromatic Substitution Patterns

The substitution pattern in electrophilic aromatic substitution (EAS) reactions of this compound is determined by the directing effects of the existing substituents. masterorganicchemistry.comyoutube.comlibretexts.org

Ring A (the 2-methylphenol ring): This ring is highly activated towards EAS due to the powerful electron-donating hydroxyl group and the moderately activating methyl group. quora.combyjus.comchemistrysteps.comucalgary.ca The hydroxyl group is a strong ortho, para-director, while the methyl group is also an ortho, para-director. libretexts.orglibretexts.orgmakingmolecules.commasterorganicchemistry.comorganicchemistrytutor.com The directing effects of these two groups are cooperative. The positions ortho and para to the hydroxyl group are C6, C4, and C2. The C2 position is already occupied by the methyl group, and the C4 position is the point of attachment to the other phenyl ring. Therefore, the most likely position for electrophilic attack on this ring is the C6 position, which is ortho to the hydroxyl group and meta to the methyl group. Substitution at C6 is electronically favored and sterically accessible.

Given the much higher activation of Ring A, electrophilic substitution is expected to occur preferentially on this ring.

| Ring | Position | Directing Influence of -OH | Directing Influence of -CH₃ | Directing Influence of -CH₂OH | Predicted Reactivity |

| A | C3 | - | ortho | - | Low |

| A | C5 | meta | para | - | Moderate |

| A | C6 | ortho | meta | - | High |

| B | C2' | ortho | - | - | Moderate |

| B | C4' | para | - | - | Moderate |

| B | C5' | meta | - | - | Low |

| B | C6' | ortho | - | - | Moderate |

Biological Activities and Molecular Mechanisms in Vitro and Cellular Models

Antiviral Activities

There is currently no specific scientific literature detailing the evaluation of 4-(3-HYDROXYMETHYLPHENYL)-2-METHYLPHENOL against the Influenza A virus (H1N1). Research on other small molecules and phenolic compounds provides a framework for how such an evaluation might be conducted, but direct studies on this compound are absent.

No published studies were found that assess the efficacy of this compound against the H1N1 subtype of the influenza A virus.

Without experimental data, the cellular-level mechanism of action for this specific compound against viral infections cannot be described. However, research into other antiviral compounds offers insight into potential mechanisms that could be investigated. For instance, studies on unrelated small molecules have identified the influenza nucleoprotein (NP) as a key target for inhibiting viral replication. nih.govnih.gov These inhibitors often work by inducing the formation of non-functional, higher-order oligomers of the nucleoprotein, thereby disrupting its essential functions in the viral life cycle. nih.gov

There is no evidence to suggest that this compound inhibits the expression of influenza viral proteins such as the nucleoprotein. Studies on other compounds have shown that targeting the nucleoprotein can suppress viral replication and the intracellular trafficking of viral ribonucleoproteins. nih.gov

The effect of this compound on the early stages of the viral life cycle, such as attachment and entry into host cells, has not been studied. Research on different compounds, like isoquercitrin, indicates that interference with these initial steps is a viable antiviral strategy. mdpi.com

No data exists regarding the interaction between this compound and viral surface antigens like hemagglutinin (HA1). For other inhibitors, targeting the HA protein has been shown to block the virus from binding to host cells. nih.govmdpi.com

Cellular-Level Mechanism of Action against Viral Infection

Anti-inflammatory Properties

Specific research on the anti-inflammatory properties of this compound is not available. However, the anti-inflammatory activities of other structurally related phenolic compounds have been documented. For example, 2-methoxy-4-vinylphenol (B128420) has been shown to inhibit the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂) in lipopolysaccharide (LPS)-stimulated cells. nih.gov The mechanism for this effect was linked to the suppression of the NF-κB and MAPK signaling pathways. nih.gov Similarly, another complex phenol (B47542), 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol, demonstrated anti-inflammatory effects by inhibiting these same pathways in both cell cultures and zebrafish larvae. nih.gov These findings highlight plausible, yet unconfirmed, mechanisms through which this compound could potentially exert anti-inflammatory effects.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the biological activities and molecular mechanisms of the chemical compound “this compound” corresponding to the detailed outline provided.

Extensive searches for this particular compound did not yield any studies on its potential effects on inflammatory mediators like nitric oxide in macrophages, its antimicrobial or antioxidant capabilities, or its inhibitory activities on enzymes such as tyrosinase and indoleamine 2,3-dioxygenase 1 (IDO1).

While research exists on compounds with similar-sounding names, such as hydroxylated derivatives of monoterpene phenols (e.g., 4-(hydroxymethyl)-2-isopropyl-5-methylphenol), these are structurally distinct from the biphenyl (B1667301) structure of this compound. Similarly, other complex molecules containing a hydroxymethyl-phenyl group, like certain chalcones, have been investigated for activities such as tyrosinase inhibition, but this data is not applicable to the specific compound .

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested structure and content for “this compound” at this time. No research findings or data tables for the specified biological activities could be located for this compound.

Broader Spectrum Biological Effects

Receptor-Ligand Binding Studies (e.g., Protein Kinase C-C1 domains)

The compound this compound and its analogues have been the subject of investigation as targeted regulators of Protein Kinase C (PKC) isoforms. The development of small molecules that specifically target the C1 domain of PKC is a significant strategy in the potential treatment of various diseases, including cancer and immunological disorders. The goal is to create molecules with higher specificity for the C1 domain than its natural activator, diacylglycerol (DAG).

In vitro studies have demonstrated that analogues of 4-(3-hydroxymethylphenyl) ester exhibit binding to the C1 domains of PKC. The physicochemical properties of these molecules play a crucial role in their binding affinity. Research has shown that these compounds, which are active at the membrane level, tend to aggregate in aqueous solutions at relatively low concentrations and interact strongly with lipid bilayers. The hydrophilic portions of these molecules, containing hydroxyl and hydroxymethyl groups, are positioned at the interface between the lipid bilayer and the aqueous environment, making them accessible for binding to the C1 domain.

Biophysical investigations have revealed that the presence of hydroxyl, hydroxymethyl, and carbonyl groups, along with the length of the acyl chain, are critical factors for their interaction with the C1 domain. Notably, a particularly potent compound from this class of ester analogues demonstrated a binding affinity for the C1 domains that was more than tenfold stronger than that of DAG under comparable experimental conditions. These findings suggest that these ester analogues represent a promising class of C1 domain ligands that can be further modified to enhance their binding properties and biological activity.

Table 1: Factors Influencing C1-Domain Binding of 4-(3-hydroxymethylphenyl) Ester Analogues

| Feature | Importance in C1-Domain Interaction |

|---|---|

| Hydroxyl Group | Important for interaction |

| Hydroxymethyl Group | Important for interaction |

| Carbonyl Group | Important for interaction |

| Acyl Chain Length | Important for interaction |

| Membrane Interaction | Strong interaction with lipid bilayers facilitates binding |

| Aggregation | Aggregate in aqueous solution at low concentrations |

Cellular Pathway Modulation and Phenotypic Changes

Investigation of Cellular Signaling Pathways

As of the latest available research, specific studies detailing the comprehensive cellular signaling pathways modulated by this compound and the resultant phenotypic changes in cellular models have not been extensively reported in the scientific literature. While its analogues have been shown to bind effectively to PKC C1 domains, the downstream consequences of this binding on intracellular signaling cascades have not been fully elucidated for this specific compound.

Further research is required to determine how the interaction of this compound with PKC or other potential targets translates into the modulation of specific signaling pathways, such as the MAPK/ERK pathway, PI3K/Akt pathway, or others critical to cell proliferation, differentiation, and apoptosis. Consequently, detailed information on the phenotypic changes induced by this compound, including effects on cell morphology, growth rates, and protein expression profiles, remains an area for future investigation.

Analytical Method Development for 4 3 Hydroxymethylphenyl 2 Methylphenol

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and analysis of 4-(3-hydroxymethylphenyl)-2-methylphenol from related substances and impurities. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective, such as identification, quantification, or purity assessment.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the quantification of this compound due to the compound's polarity and UV-absorbing properties. A reverse-phase method is typically developed for phenolic and biphenyl (B1667301) compounds. sigmaaldrich.comscielo.br

The development of a robust HPLC method involves the systematic optimization of several key parameters. A C18 column is a common choice for the stationary phase, providing effective separation for moderately polar compounds. The mobile phase composition is critical; a gradient elution using a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like water with a small percentage of acid (e.g., acetic or formic acid) to ensure sharp peak shapes for the phenolic groups, is often employed. sigmaaldrich.com Detection is commonly performed using a Diode Array Detector (DAD) or a standard UV detector set at a wavelength where the phenolic chromophores exhibit maximum absorbance, typically around 254 nm to 280 nm. sigmaaldrich.com

Method validation would be performed according to established guidelines to ensure linearity, accuracy, precision, and sensitivity. scielo.br

Table 1: Example HPLC Method Parameters and Validation Data

| Parameter | Value/Condition |

| Chromatographic Conditions | |

| Column | C18, 100 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV/DAD at 254 nm |

| Column Temperature | 30 °C |

| Validation Findings | |

| Retention Time (tR) | ~7.4 min scielo.br |

| Linearity (R²) | >0.999 |

| Limit of Detection (LOD) | 0.02 µg/mL scielo.br |

| Limit of Quantification (LOQ) | 0.05 µg/mL scielo.br |

Thin-Layer Chromatography (TLC) for Identification and Quantification

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for the qualitative identification and semi-quantitative analysis of this compound. It is particularly useful for reaction monitoring and preliminary purity assessments. nih.govphytojournal.com

For the analysis of phenolic compounds, silica (B1680970) gel 60 F254 plates are typically used as the stationary phase. nih.gov The choice of mobile phase is crucial for achieving good separation. A solvent system consisting of a non-polar component, a moderately polar component, and an acidic modifier, such as toluene:acetone:formic acid, can provide effective separation of phenolic compounds from non-polar impurities and highly polar baseline material. nih.gov

After development, the plate is dried and the spots are visualized. The inherent fluorescence quenching of the compound allows for detection under UV light at 254 nm. semanticscholar.org For enhanced sensitivity and specificity, the plate can be sprayed with a chromogenic reagent like 2% ferric chloride in ethanol (B145695), which typically produces a distinct color (e.g., blue or green) with phenolic compounds. semanticscholar.org The retention factor (Rf) value is calculated and compared against a reference standard for identification.

Table 2: TLC System for the Analysis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 TLC plate nih.gov |

| Mobile Phase | Toluene : Acetone : Formic Acid (4.5 : 4.5 : 1 v/v/v) nih.gov |

| Application | 5 µL of a 1 mg/mL solution in methanol |

| Detection | 1. UV light at 254 nm 2. Ferric Chloride (FeCl₃) spray reagent semanticscholar.org |

| Expected Rf | ~0.5 - 0.6 (dependent on exact conditions) |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and high polarity, which is a result of the two hydroxyl groups that can form intermolecular hydrogen bonds. researchgate.netresearchgate.net These properties can lead to poor peak shape and thermal decomposition in the hot GC inlet. To overcome these limitations, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comyoutube.com

The most common derivatization technique for compounds with active hydrogens is silylation. sigmaaldrich.com This involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), to replace the acidic protons of the hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.comyoutube.com The resulting TMS-ether derivative is significantly more volatile and suitable for GC analysis. researchgate.net

The derivatized sample is then analyzed by GC, typically coupled with a Mass Spectrometry (MS) detector for definitive identification based on the fragmentation pattern of the derivative. nih.gov

Table 3: GC Method Parameters for the TMS-Derivative

| Parameter | Value/Condition |

| Derivatization | |

| Reagent | BSTFA with 1% TMCS sigmaaldrich.com |

| Reaction | Heat at 70 °C for 30 minutes |

| GC-MS Conditions | |

| Column | DB-5ms or similar non-polar capillary column (30 m x 0.25 mm) |

| Carrier Gas | Helium at 1 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 100 °C, ramp to 300 °C at 15 °C/min |

| Detector | Mass Spectrometer (Scan mode or SIM for quantification) |

Spectrophotometric Quantification Methods (e.g., UV-Vis)

UV-Visible (UV-Vis) spectrophotometry can be employed as a simple and rapid method for the quantification of this compound in pure form or in simple solvent mixtures. The method relies on the principle that the molecule's phenolic and phenyl chromophores absorb light in the UV region of the electromagnetic spectrum. mdpi.com

Method development involves scanning a dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol) across the UV spectrum to determine the wavelength of maximum absorbance (λmax). This λmax is then used for all subsequent measurements to ensure maximum sensitivity. A calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. This linear relationship allows for the determination of the concentration of unknown samples by measuring their absorbance. This technique is valuable for assays where the sample matrix is clean and free from other UV-absorbing compounds. nih.gov

Bioanalytical Approaches for Complex Matrices

The quantification of this compound in complex biological matrices, such as human plasma or serum, requires highly selective and sensitive bioanalytical methods. These methods must effectively isolate the analyte from endogenous interferences like proteins and lipids. nih.gov Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose. nih.govmdpi.com

A typical bioanalytical workflow begins with sample preparation. This often involves protein precipitation with a solvent like acetonitrile, followed by either liquid-liquid extraction (LLE) or, more commonly, solid-phase extraction (SPE) for cleaner extracts and better concentration of the analyte. nih.gov

The extracted sample is then analyzed by LC-MS/MS. Reverse-phase chromatography is used to separate the analyte from any remaining matrix components before it enters the mass spectrometer. The MS/MS detector is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. nih.gov The method must be fully validated to assess parameters like matrix effect, recovery, precision, accuracy, and stability in the biological matrix. mdpi.com

Table 4: Typical Validation Parameters for a Bioanalytical LC-MS/MS Method in Plasma

| Parameter | Acceptance Criteria | Finding Example |

| Recovery | Consistent and reproducible | 88-98% revistabiomedica.org |

| Matrix Effect | RSD < 15% | Within limits |

| Inter-day Precision (RSD) | < 15% | < 10% nih.gov |

| Inter-day Accuracy (% Bias) | Within ±15% | < 10% revistabiomedica.org |

| Linearity (R²) | ≥ 0.99 | > 0.995 nih.gov |

| Lower Limit of Quantification | Sufficient for intended study | 0.10 µg/L revistabiomedica.org |

Biotransformation and Metabolic Fate of 4 3 Hydroxymethylphenyl 2 Methylphenol in Vitro and Pre Clinical Models

In Vitro Metabolic Stability and Metabolite Identification

In vitro studies using human liver microsomes (HLM) have been crucial in elucidating the metabolic pathways of tolperisone (B1682978) and identifying its metabolites. nih.gov Liquid chromatography-mass spectrometry (LC-MS) analysis has been a key technique in this process. nih.gov The primary metabolic route for tolperisone in HLM is methyl-hydroxylation, leading to a metabolite with a mass-to-charge ratio (m/z) of 261, designated as M1. nih.gov

Further biotransformation of these initial metabolites occurs, including carbonyl reduction. nih.gov For instance, a metabolite with an m/z of 263 has been identified as the carbonyl-reduced form of M1 (hydroxymethyl-tolperisone). nih.gov This indicates that 4-(3-hydroxymethylphenyl)-2-methylphenol, once formed, can undergo further metabolic changes. The stability of this compound in vitro is influenced by the activity of various metabolizing enzymes present in the microsomal preparations.

Oxidative and Conjugative Metabolic Pathways

The metabolism of xenobiotics like tolperisone and its derivatives involves both Phase I (oxidative) and Phase II (conjugative) reactions. nih.gov These pathways work sequentially to modify the chemical structure of the compounds, generally increasing their water solubility to facilitate excretion. nih.gov

The formation of this compound from its parent compound involves hydroxylation, a key Phase I oxidative reaction. researchgate.net This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov Specifically, the formation of hydroxymethyl-tolperisone is catalyzed by several CYP isoforms, with CYP2D6 being the most prominent. nih.govresearchgate.net CYP2C19 and CYP1A2 also contribute to this hydroxylation reaction to a lesser extent. nih.gov

The hydroxylation can occur on both aromatic rings and alkyl groups of the parent molecule. nih.gov In the case of tolperisone, the methyl group on the phenyl ring is a primary site for hydroxylation. nih.gov The resulting alcohol can then be subject to further oxidation. nih.gov

Table 1: Cytochrome P450 Isoforms Involved in the Hydroxylation of Tolperisone

| Enzyme | Role in Hydroxymethyl-Tolperisone Formation |

|---|---|

| CYP2D6 | Prominent enzyme in the formation of the hydroxymethyl metabolite. nih.govresearchgate.net |

| CYP2C19 | Contributes to the formation of the hydroxymethyl metabolite. nih.gov |

| CYP1A2 | Plays a smaller role in the hydroxylation process. nih.gov |

| CYP2B6 | Not found to be involved in hydroxymethyl-tolperisone formation. nih.gov |

Following Phase I oxidation, the newly introduced hydroxyl groups on compounds like this compound serve as sites for Phase II conjugation reactions. nih.gov The purpose of these reactions is to attach highly polar endogenous molecules, such as glucuronic acid or sulfate, to the metabolite, which significantly increases its water solubility and facilitates its elimination from the body. nih.goveuropa.eu

Glucuronidation is a common conjugation pathway for phenolic compounds and alcohols. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov The hydroxyl groups of this compound, both the phenolic hydroxyl and the hydroxymethyl group, are potential sites for glucuronide conjugation. The resulting glucuronide conjugates are more readily excreted in urine and/or bile. europa.eu While specific studies on the glucuronidation and sulfation of this compound are not detailed in the provided search results, it is a highly probable metabolic step based on the general principles of drug metabolism for phenolic compounds. nih.gov

Comparative Metabolism Studies Across Biological Systems

The metabolism of tolperisone, and by extension its metabolites like this compound, can exhibit significant variability across different biological systems. This is largely due to interindividual and interspecies differences in the expression and activity of drug-metabolizing enzymes, particularly the cytochrome P450s. researchgate.net

Future Research Directions and Translational Perspectives

In-depth Mechanistic Elucidation of Biological Activities

The structural features of 4-(3-hydroxymethylphenyl)-2-methylphenol suggest several potential biological activities that warrant investigation. Phenolic compounds are well-known for their antioxidant properties, and it is plausible that this molecule could act as a free radical scavenger. nih.gov The presence of two hydroxyl groups could contribute to this activity.

Furthermore, the biphenyl (B1667301) scaffold is found in compounds with a wide range of biological targets. For instance, some biphenyl derivatives exhibit antagonism at histamine H3 receptors and inhibitory activity against acetylcholinesterase, suggesting potential applications in cognitive disorders. nih.gov Other substituted phenols, such as 4-isopropyl-3-methylphenol, have demonstrated antimicrobial and anti-inflammatory effects. chemicalbook.com It is therefore conceivable that this compound or its analogues could possess similar activities.

Future research should focus on a systematic screening of this compound and its analogues against a panel of biological targets. Should any significant activity be identified, in-depth mechanistic studies would be the next logical step. This could involve a variety of techniques, including enzymatic assays, cell-based assays, and biophysical methods to identify the specific molecular targets and pathways involved. For example, if antimicrobial activity is observed, studies could be conducted to determine if the compound disrupts microbial cell membranes or inhibits specific enzymes.

Rational Design and Synthesis of Structure-Optimized Derivatives

Once a promising biological activity is identified, the principles of medicinal chemistry and structure-activity relationships (SAR) can be applied to rationally design and synthesize derivatives with optimized properties. youtube.comyoutube.com The goal of lead optimization is to improve a molecule's potency, selectivity, and pharmacokinetic properties. youtube.com

For this compound, several structural modifications could be explored. The positions and nature of the substituents on both phenyl rings offer opportunities for modification. For example, the methyl group could be replaced with other alkyl groups of varying size and lipophilicity to probe the steric and electronic requirements of the binding pocket of a biological target. Similarly, the hydroxymethyl group could be modified to other functional groups, such as a carboxylic acid, an amide, or an ether, to explore different hydrogen bonding and ionic interactions.

The phenolic hydroxyl groups are also key features for modification. Their positions could be altered, or they could be converted to ethers or esters to modulate their acidity and hydrogen bonding capacity. The relative orientation of the two phenyl rings (the dihedral angle) can also be a critical determinant of biological activity, and introducing bulky substituents at the ortho positions could be a strategy to influence this conformation.

Table 2: Proposed Structural Modifications for SAR Studies

| Structural Feature | Proposed Modifications | Rationale | Ref. |

| Methyl Group | Varying alkyl chains, halogens | Probe steric and lipophilic interactions | youtube.com |

| Hydroxymethyl Group | Carboxylic acid, amide, ether | Explore different functional group interactions | youtube.com |

| Phenolic Hydroxyls | Altering position, etherification, esterification | Modulate acidity and hydrogen bonding | nih.gov |

| Biphenyl Core | Introduction of heteroatoms (e.g., pyridine) | Alter electronic properties and geometry | nih.gov |

Advanced Computational Approaches in Chemical Biology Research

Computational chemistry and biology are indispensable tools in modern drug discovery and chemical biology research. ucsf.eduweizmann.ac.il These approaches can be applied to this compound and its analogues to predict their properties, guide the design of new derivatives, and understand their interactions with biological targets at a molecular level.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate a variety of molecular properties, including conformational preferences, electronic structure, and reactivity. nih.govresearchgate.net This information can provide insights into the molecule's intrinsic properties and how they might relate to its biological activity. For instance, DFT calculations can be used to predict the pKa of the phenolic hydroxyl groups, which can be important for its interaction with biological targets. torvergata.it

Quantitative Structure-Activity Relationship (QSAR) studies can be performed to develop mathematical models that relate the structural features of a series of compounds to their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Investigation of Environmental and Ecological Relevance

The potential environmental and ecological impact of a chemical compound is an important consideration. Biphenyl and its derivatives are known to be present in the environment, originating from both natural sources like crude oil and industrial applications. inchem.orgwikipedia.org Some biphenyl derivatives, such as polychlorinated biphenyls (PCBs), are persistent organic pollutants with significant environmental and health concerns. canada.ca

Future research should assess the environmental fate of this compound. This would involve studying its persistence in soil and water, its potential for bioaccumulation, and its toxicity to various organisms. The biodegradability of this compound under different environmental conditions, such as in the presence of microorganisms, should also be investigated. Substituted phenols can exhibit varying degrees of toxicity and biodegradability, with the degree of substitution often correlating with recalcitrance. nih.govresearchwithrutgers.com

Given that biphenyl itself has been used as a fungicide, it would also be pertinent to investigate the potential for this compound to have similar properties and to assess its impact on non-target organisms. epa.gov Understanding the environmental profile of this compound and its potential degradation products is crucial for any future development and application.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 4-(3-HYDROXYMETHYLPHENYL)-2-METHYLPHENOL, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or hydroxylation of pre-functionalized aromatic precursors. For example, highlights the use of regioselective phenolic coupling reactions, where reaction temperature (optimized at 60–80°C) and catalysts (e.g., Lewis acids like AlCl₃) critically affect yield. Solvent polarity (e.g., dichloromethane vs. ethanol) also modulates reaction efficiency, with non-polar solvents favoring higher selectivity for the ortho-methyl substitution pattern .

Q. How is the purity of this compound validated in academic research?

- Methodological Answer : Purity is assessed using HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and NMR spectroscopy. emphasizes the use of reverse-phase C18 columns (acetonitrile/water gradient) for HPLC, while ¹H-NMR (DMSO-d₆, 400 MHz) identifies impurities via discrepancies in aromatic proton integration ratios (e.g., 1:2:1 for the methylphenol group) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data for this compound in oxidative environments?

- Methodological Answer : Contradictions arise from competing oxidation pathways. identifies hydroxyl radical (HO•) scavenging as a dominant pathway under acidic conditions (pH < 5), forming quinone intermediates. In contrast, alkaline conditions (pH > 8) favor methylphenol group oxidation, producing carboxylated byproducts. Kinetic studies using stopped-flow spectroscopy (λ = 320 nm) quantify rate constants (k = 1.2 × 10³ M⁻¹s⁻¹ at pH 7), reconciling disparate literature results .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts electron density distributions and reactive sites. demonstrates that methyl group substitution at the 2-position lowers the HOMO-LUMO gap (ΔE = 4.2 eV vs. 5.1 eV for unsubstituted analogs), increasing susceptibility to electrophilic attack. MD simulations (AMBER force field) further assess steric effects on intramolecular hydrogen bonding (O–H···O distance < 2.1 Å), guiding derivative design .

Experimental Design & Data Analysis

Q. What protocols optimize the isolation of this compound from complex reaction mixtures?

- Methodological Answer : recommends liquid-liquid extraction (ethyl acetate/water, 3:1 v/v) followed by column chromatography (silica gel, hexane/ethyl acetate gradient). TLC (Rf = 0.3 in 7:3 hexane/EtOAc) monitors fraction collection. For polar byproducts, preparative HPLC with a phenyl-hexyl stationary phase achieves >98% purity .

Q. How should researchers address discrepancies in reported melting points (e.g., 145–152°C)?

- Methodological Answer : Polymorphism and hydration states cause variability. Differential Scanning Calorimetry (DSC) at 10°C/min under nitrogen flow identifies endothermic peaks corresponding to crystalline forms. advises recrystallization from ethanol/water (9:1) to isolate the most stable polymorph (mp = 150 ± 1°C) .

Analytical Techniques Comparison Table

| Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| HPLC-UV | Purity assessment | Retention time = 8.2 min; LOD = 0.1 µg/mL | |

| ¹H-NMR | Structural confirmation | δ 6.8–7.2 ppm (aromatic), δ 2.1 ppm (–CH₃) | |

| DSC | Polymorphism analysis | Melting onset = 148°C, ΔH = 120 J/g | |

| DFT | Reactivity prediction | HOMO-LUMO gap = 4.2 eV |

Key Considerations for Reproducibility

- Synthetic Replicates : Conduct triplicate reactions with independent batches to account for catalyst lot variability ().

- Data Normalization : Use internal standards (e.g., deuterated DMSO for NMR) to mitigate instrument drift ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.